molecular formula C13H8N2O3 B1395628 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 1183092-86-5

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B1395628
CAS No.: 1183092-86-5
M. Wt: 240.21 g/mol
InChI Key: SFAGKMHPVDPZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound characterized by a pyrrolopyridine-dione core substituted with a 3-hydroxyphenyl group at the 6-position. Its molecular formula is C₁₄H₁₀N₂O₃, with a molecular weight of 266.25 g/mol (calculated).

Properties

IUPAC Name

6-(3-hydroxyphenyl)pyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-9-4-1-3-8(7-9)15-12(17)10-5-2-6-14-11(10)13(15)18/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAGKMHPVDPZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Enamino Imides with Substituted Cinnamaldehydes

This method involves base-catalyzed cyclization to construct the pyrrolo[3,4-b]pyridine core while introducing aryl substituents.

Procedure :

  • Reactants : 3-Arylamino-1-methyl-1H-pyrrole-2,5-dione and 3-hydroxycinnamaldehyde.
  • Catalyst : Triethylamine or piperidinium trifluoroacetate.
  • Conditions : Acetonitrile, room temperature, 12–24 hours.

Key Findings :

  • Regioselectivity : Base catalysts (e.g., Et₃N) favor 1,2-diaryl products, while piperidinium trifluoroacetate yields mixed 1,2- and 1,4-diaryl isomers.
  • Yield : ~80–90% for selective 1,2-diaryl formation when using 3-hydroxycinnamaldehyde.

Data Table :

Step Reactant Catalyst Solvent Time (h) Yield (%) Regioselectivity
1 3-Hydroxycinnamaldehyde Et₃N Acetonitrile 12 85 1,2-Diaryl
2 3-Hydroxycinnamaldehyde Piperidinium trifluoroacetate Acetonitrile 24 78 1,2:1,4 ≈ 1:1

This two-step approach first constructs the pyrrolo[3,4-b]pyridine-5,7-dione core, followed by aryl group introduction.

Step 1: Core Formation

  • Reactant : 2,3-Pyridinedicarboxylic acid (quinolinic acid).
  • Conditions : Reflux with NH₄OH (28%) at 140°C for 6 hours.
  • Yield : 84%.

Step 2: Aryl Group Introduction

  • Method : Nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura).
  • Conditions :
    • Substitution : K₂CO₃, DMF, 80°C, 8 hours.
    • Coupling : Pd(PPh₃)₄, 3-hydroxyphenylboronic acid, toluene/EtOH/H₂O, 90°C.
  • Yield : 65–75% for Suzuki coupling.

Ugi–Zhu Three-Component Reaction (UZ-3CR) with Cascade Cyclization

This one-pot method integrates multi-component reactions and cyclization for efficient synthesis.

Procedure :

  • Reactants :
    • Aldehyde: 3-Hydroxybenzaldehyde.
    • Amine: Substituted aniline.
    • Isocyanide: Pre-synthesized isocyanoacetamide.
  • Catalyst : Ytterbium triflate (10 mol%).
  • Conditions : Toluene, microwave irradiation (100°C), 2 hours.

Key Findings :

  • Yield : 70–92% for derivatives with electron-rich aryl groups.
  • Regioselectivity : Controlled by microwave-assisted aza Diels-Alder cyclization.

Data Table :

Aldehyde Amine Catalyst Time (h) Yield (%)
3-Hydroxybenzaldehyde 4-Methoxyaniline Yb(OTf)₃ 2 88
3-Hydroxybenzaldehyde 2-Chloroaniline Yb(OTf)₃ 2 76

Challenges and Optimization Strategies

  • Hydroxyl Group Stability : The 3-hydroxyphenyl group may require protection (e.g., silylation) during harsh conditions. Deprotection with TBAF restores the hydroxyl group post-synthesis.
  • Scalability : The UZ-3CR method is amenable to gram-scale production (>10 g) without yield loss.
  • Purity : Recrystallization from ethanol/water mixtures achieves >98% purity.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%) Scalability
Cyclization High regioselectivity Sensitive to aldehyde substitution 85 Moderate
Core + Functionalization Flexible aryl group introduction Multi-step synthesis 75 High
UZ-3CR One-pot, high efficiency Requires specialized catalysts 88 High

Chemical Reactions Analysis

Types of Reactions

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted pyrrolo[3,4-b]pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets, such as kinases. For instance, it inhibits the activity of tropomyosin receptor kinases (TRKs) by binding to their active sites, thereby blocking downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to reduced cell proliferation and increased apoptosis, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Table 1: Key Properties of Pyrrolopyridine-dione Derivatives

Compound Name & Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Notable Properties Reference IDs
6-(3-Hydroxyphenyl) (Target Compound) C₁₄H₁₀N₂O₃ 266.25 ~1.4* Polar due to hydroxyl group; potential for hydrogen bonding.
6-Benzyl C₁₄H₁₀N₂O₂ 238.25 1.8 Lipophilic benzyl group enhances membrane permeability; used in synthetic intermediates.
6-(3-Acetylphenyl) C₁₅H₁₀N₂O₃ 266.25 1.4 Acetyl group introduces ketone functionality; moderate solubility in organic solvents.
6-(4-Acetylphenyl) C₁₅H₁₀N₂O₃ 266.25 1.4 Similar to 3-acetyl derivative but with altered electronic effects due to substituent position.
6-(4-(Thiomorpholinosulfonyl)phenyl) (LASSBio-1459) C₁₇H₁₅N₃O₄S₂ 389.45 2.9 Sulfonyl and thiomorpholine groups enhance solubility and biological activity (e.g., kinase inhibition).
6-(2,6-Dioxo-3-piperidinyl) C₁₂H₉N₃O₄ 283.22 -0.3 Polar dioxopiperidine substituent; potential for targeting proteasomal pathways.

*Estimated based on analogs.

Key Observations:

Substituent Effects on Lipophilicity: The benzyl-substituted derivative (XLogP3 = 1.8) is more lipophilic than the hydroxyl- or acetyl-substituted analogs (XLogP3 ~1.4), favoring membrane penetration . LASSBio-1459, with a thiomorpholinosulfonyl group, exhibits higher XLogP3 (2.9) due to sulfur-containing moieties, which may improve bioavailability . The piperidinyl derivative’s negative XLogP3 (-0.3) suggests high polarity, likely limiting blood-brain barrier penetration .

Synthetic Accessibility :

  • Benzyl and acetylphenyl derivatives are synthesized via nucleophilic substitution or condensation reactions (e.g., refluxing with anhydrides) .
  • LASSBio-1459 requires multi-step synthesis involving pyridine-2,3-dicarboxylic anhydride and thiomorpholine sulfonamide .

Functional Applications: Anticancer Potential: Pyrrolopyridine-diones with acetyl or sulfonyl groups (e.g., LASSBio-1459) show promise as kinase inhibitors or ABC transporter modulators . Material Science: Acetylphenyl derivatives are used in fullerene-free organic solar cells due to their electron-accepting properties . Safety Profile: The benzyl derivative has established safety data (UN GHS), including handling precautions for irritancy .

Biological Activity

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolopyridines, which are often investigated for various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological assays, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C13H8N2O3, with a molecular weight of approximately 240.21 g/mol. The compound features a hydroxyl group on a phenyl ring and two carbonyl groups in a dione configuration, contributing to its reactivity and biological activity .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC13H8N2O3
Molecular Weight240.21 g/mol
Functional GroupsHydroxyl (-OH), Dione (C=O)
Ring SystemPyrrolopyridine

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving pyridine derivatives. Common methods include:

  • Reduction Reactions : Often conducted at low temperatures to maintain selectivity and yield.
  • Cyclization Processes : Involving the formation of the pyrrolopyridine scaffold from simpler precursors .

Table 2: Synthesis Overview

MethodDescription
ReductionLow-temperature reactions to enhance selectivity
CyclizationFormation of the core structure from precursors

While the exact mechanism by which this compound exerts its biological effects is not fully elucidated, preliminary studies suggest involvement in several pathways:

  • Serotonin Receptor Modulation : Some derivatives have shown promise in targeting serotonin receptors .
  • Neuroprotective Effects : Potential applications in neuroprotection have been suggested based on structural analogs .

Biological Assays and Findings

Research indicates that this compound exhibits various biological activities. For instance:

  • Anti-Cancer Activity : Preliminary studies suggest that derivatives may inhibit cell proliferation in cancer cell lines.
  • Anti-Inflammatory Properties : Compounds with similar scaffolds have demonstrated anti-inflammatory effects in vitro .

Table 3: Summary of Biological Activities

Activity TypeObservations
Anti-CancerInhibition of cell proliferation in tumor cells
NeuroprotectivePotential modulation of neurological pathways
Anti-InflammatoryDemonstrated effects in inflammatory models

Case Studies and Research Findings

A review of the literature reveals limited but promising findings regarding the biological activity of this compound. For example:

  • Study on Structural Derivatives : Research has shown that modifications to the core structure can enhance selectivity and potency against specific biological targets such as cyclin-dependent kinases (CDKs) .
  • Potential for Drug Development : The unique properties of this compound make it suitable for further investigation as a lead compound in drug discovery efforts targeting various diseases .

Q & A

Q. What are the common synthetic pathways for 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of quinolinic acid derivatives with acetic anhydride to form the pyrrolo-pyridine core, followed by functionalization with a 3-hydroxyphenyl group via nucleophilic substitution or coupling reactions . Key variables include solvent choice (e.g., acetic acid vs. DMF), temperature (80–120°C), and catalysts (e.g., urea for imine formation). Yield optimization requires precise stoichiometric control of intermediates like furo[3,4-b]pyridine-5,7-dione .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Structural confirmation relies on a combination of X-ray crystallography (for solid-state conformation), NMR spectroscopy (to resolve aromatic protons and hydroxyl groups), and mass spectrometry (for molecular weight validation). The fused bicyclic system and substituent positioning are confirmed via 2D NMR (e.g., NOESY for spatial proximity analysis) .

Q. What preliminary biological activities have been reported for this compound, and what assay systems are used?

Initial studies highlight antimicrobial activity (e.g., against Staphylococcus aureus) and anti-inflammatory effects (via COX-2 inhibition). Assays include microbroth dilution for MIC determination and ELISA for cytokine profiling. The 3-hydroxyphenyl group is hypothesized to enhance binding to biological targets .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of producing 6-(3-hydroxyphenyl)-pyrrolo-pyridinedione derivatives?

Microwave irradiation reduces reaction times (from hours to minutes) by enhancing thermal homogeneity. For example, cyclization steps achieve >80% yield in 15 minutes at 150°C under microwave conditions, compared to 6 hours conventionally . Solvent-free approaches further minimize purification challenges .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from variations in cell line selection (e.g., cancer vs. normal cells) or assay protocols (e.g., serum concentration in viability assays). Meta-analyses using standardized IC50 determination methods (e.g., MTT assay with controlled O2 levels) and QSAR modeling can identify structure-activity relationships obscured by experimental variability .

Q. How do computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced selectivity?

Density Functional Theory (DFT) predicts electron density distribution in the pyrrolo-pyridine core, identifying sites for electrophilic substitution. Molecular docking against targets like NF-κB or MAP kinases prioritizes derivatives with optimized hydrogen-bonding interactions. For example, adding electron-withdrawing groups at C3 improves binding affinity by 30% in silico .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Key issues include racemization during acetylation steps and byproduct formation from residual acetic anhydride. Solutions involve flow chemistry for continuous purification and chiral stationary phases in HPLC to isolate enantiomers. Pilot-scale trials report 95% purity using gradient elution .

Methodological and Data Analysis Questions

Q. How should researchers address solubility limitations in in vitro assays?

Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility without cytotoxicity. Dynamic Light Scattering (DLS) confirms nanoparticle dispersion stability .

Q. What advanced techniques validate the compound’s interaction with DNA or proteins?

Surface Plasmon Resonance (SPR) quantifies binding kinetics (e.g., Kd values for DNA intercalation), while Circular Dichroism (CD) monitors conformational changes in DNA helix upon binding. Synchrotron-based XRD provides atomic-resolution interaction maps .

Q. How can high-throughput screening (HTS) platforms accelerate derivative testing?

Automated liquid handling systems enable rapid testing of 10,000+ analogs against multiple targets (e.g., kinase panels). Machine learning algorithms trained on HTS data predict bioactivity, reducing experimental workload by 60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Reactant of Route 2
Reactant of Route 2
6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.